molecular formula C21H22O9 B3034659 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone CAS No. 202846-95-5

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone

Cat. No.: B3034659
CAS No.: 202846-95-5
M. Wt: 418.4 g/mol
InChI Key: VZZSHWGQMLXLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone is an ether and a member of flavonoids.
This compound is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and other organisms with data available.

Scientific Research Applications

Anticancer Properties

Hydroxylated polymethoxyflavones (PMFs), including variants similar to 8-Hydroxy-3,5,7,3',4',5'-hexamethoxyflavone, demonstrate significant anticancer properties. Studies have shown that these compounds inhibit the growth of various cancer cells, including colon cancer and leukemia cells. For instance, 5-hydroxy polymethoxyflavones were found to exert strong inhibitory effects on human colon cancer cells, indicating the pivotal role of the hydroxyl group in enhancing their activity (Qiu et al., 2010). Additionally, certain PMFs isolated from orange peel have shown potential as anticancer agents, particularly against triple-negative breast cancer cells (Borah et al., 2017).

Anti-Inflammatory and Antioxidant Effects

PMFs have been associated with significant anti-inflammatory and antioxidant effects. These properties contribute to their potential in treating various inflammatory diseases and in protecting cells from oxidative stress. For example, PMFs isolated from citrus fruits showed inhibitory activity against biofilm formation in Vibrio harveyi, suggesting their potential in antimicrobial applications (Uckoo et al., 2015).

Obesity Management

Specific PMFs, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, have demonstrated effectiveness in suppressing adipogenesis, the process of forming fat cells. This suggests their potential use in managing obesity and related metabolic disorders (Wang et al., 2016).

Antifungal Activity

PMFs also exhibit notable antifungal properties. They have been found to be effective in controlling fungi that cause diseases in crops, indicating their potential in agricultural applications for disease management (Almada-Ruiz et al., 2003).

Properties

IUPAC Name

8-hydroxy-3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-11-9-12(25-2)16(22)20-15(11)17(23)21(29-6)18(30-20)10-7-13(26-3)19(28-5)14(8-10)27-4/h7-9,22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZSHWGQMLXLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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